

# The Versatile Intermediate: A Technical Guide to Methyl 2-amino-3-methylbenzoate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Methyl 2-amino-3-methylbenzoate

Cat. No.: B157021

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Methyl 2-amino-3-methylbenzoate**, a substituted anthranilate ester, is a pivotal organic intermediate with significant applications in the synthesis of agrochemicals, pharmaceuticals, and dyes. Its unique structural features, comprising an amino group and a methyl substituent on the benzene ring ortho to a methyl ester, provide a versatile platform for a variety of chemical transformations. This technical guide offers an in-depth exploration of the synthesis, properties, and key applications of **Methyl 2-amino-3-methylbenzoate**, complete with detailed experimental protocols and data presented for clarity and practical use by researchers and professionals in the chemical and life sciences.

## Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **Methyl 2-amino-3-methylbenzoate** is essential for its effective use in synthesis. Key properties are summarized in the table below.

| Property          | Value  | Reference |
|-------------------|--|-----------|
| CAS Number        | 22223-49-0                                     | [1][2]    |
| Molecular Formula | C <sub>9</sub> H <sub>11</sub> NO <sub>2</sub> | [1][2]    |
| Molecular Weight  | 165.19 g/mol                                   | [1][2]    |
| Appearance        | Pink Solid                                     | [2]       |
| Melting Point     | 115-117 °C                                     | [2]       |
| Boiling Point     | 153 °C at 23 mmHg                              | [2]       |
| Solubility        | Slightly soluble in DMSO and Methanol          | [2]       |

#### Spectroscopic Data:

While a dedicated, experimentally-derived <sup>13</sup>C NMR spectrum for **Methyl 2-amino-3-methylbenzoate** is not readily available in public databases, data for the closely related precursor, 2-amino-3-methylbenzoic acid, is accessible and provides valuable structural insights. The mass spectrum of 2-amino-3-methylbenzoic acid is also available for reference.

- <sup>1</sup>H NMR (400MHz, CDCl<sub>3</sub>) δ: 7.77 (d, 1H), 7.19 (d, 1H), 6.59 (t, 1H), 5.82 (bs, 2H), 3.86 (s, 3H), 2.17 (s, 3H).[3]

## Synthesis of Methyl 2-amino-3-methylbenzoate

There are two primary and well-established methods for the synthesis of **Methyl 2-amino-3-methylbenzoate**, offering flexibility in starting material selection and reaction conditions.

### Method 1: Reduction of Methyl 3-methyl-2-nitrobenzoate

This common method involves the reduction of the nitro group of Methyl 3-methyl-2-nitrobenzoate to an amine. Catalytic hydrogenation is a highly efficient way to achieve this transformation.

#### Experimental Protocol:

- **Reaction Setup:** In a suitable pressure vessel, combine Methyl 3-methyl-2-nitrobenzoate (1.0 eq), a catalytic amount of 5% Palladium on carbon (Pd/C), and a suitable solvent such as methanol or ethyl acetate.
- **Hydrogenation:** Pressurize the vessel with hydrogen gas to a pressure of 3-4 bar.
- **Reaction Conditions:** Stir the reaction mixture at room temperature for 4-6 hours.
- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
- **Work-up:** Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
- **Purification:** Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure **Methyl 2-amino-3-methylbenzoate**.

## Method 2: Esterification of 2-amino-3-methylbenzoic Acid

This alternative route involves the direct esterification of 2-amino-3-methylbenzoic acid with methanol in the presence of an acid catalyst.

### Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in an excess of methanol, which acts as both the solvent and a reactant.
- **Catalyst Addition:** Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride (SOCl<sub>2</sub>), to the reaction mixture.
- **Reaction Conditions:** Heat the mixture to reflux and maintain this temperature for 3-5 hours.

- **Monitoring:** Monitor the reaction progress by TLC until the starting carboxylic acid is no longer detectable.
- **Work-up:** After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
- **Extraction:** Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **Methyl 2-amino-3-methylbenzoate**.

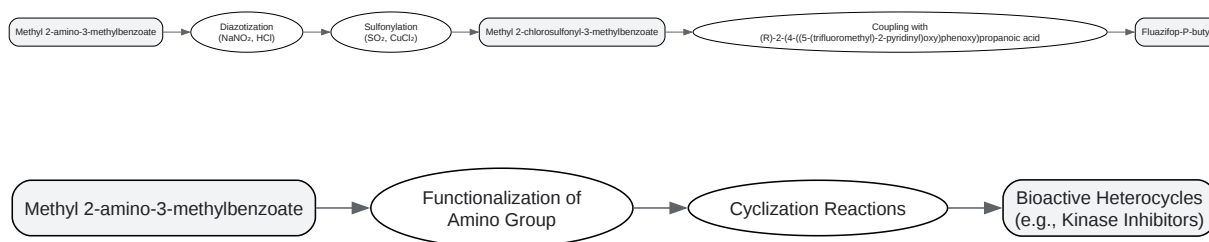
## Applications as an Organic Intermediate

**Methyl 2-amino-3-methylbenzoate** serves as a crucial building block in the synthesis of more complex molecules, particularly in the agrochemical and potentially in the pharmaceutical and dye industries.

## Agrochemical Synthesis: Intermediate for Fluazifop-P-butyl

One of the most significant applications of **Methyl 2-amino-3-methylbenzoate** is in the synthesis of the herbicide Fluazifop-P-butyl. The synthesis involves the conversion of the amino group to a sulfonyl chloride, followed by coupling with a chiral phenoxypropanoic acid derivative.

Workflow for Fluazifop-P-butyl Synthesis:



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scbt.com [scbt.com]
- 2. Methyl 2-amino-3-methylbenzoate | 22223-49-0 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [The Versatile Intermediate: A Technical Guide to Methyl 2-amino-3-methylbenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157021#role-of-methyl-2-amino-3-methylbenzoate-as-an-organic-intermediate]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)